molecular formula C9H11NO4S B12654333 1-Nitro-2-(propylsulphonyl)benzene CAS No. 76697-43-3

1-Nitro-2-(propylsulphonyl)benzene

Cat. No.: B12654333
CAS No.: 76697-43-3
M. Wt: 229.26 g/mol
InChI Key: VXRVZVNWVDJRGL-UHFFFAOYSA-N
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Description

1-Nitro-2-(propylsulphonyl)benzene is an organic compound with the molecular formula C9H11NO4S It is characterized by a nitro group (-NO2) and a propylsulphonyl group (-SO2C3H7) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(propylsulphonyl)benzene can be synthesized through a multi-step process involving the nitration of benzene followed by sulfonation and subsequent alkylation. The nitration of benzene typically involves the reaction of benzene with concentrated nitric acid in the presence of sulfuric acid to form nitrobenzene. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. Finally, the propyl group is introduced through alkylation using propyl halides under Friedel-Crafts conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(propylsulphonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-Nitro-2-(propylsulphonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-2-(propylsulphonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Nitro-2-(propylsulphonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

76697-43-3

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

1-nitro-2-propylsulfonylbenzene

InChI

InChI=1S/C9H11NO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3

InChI Key

VXRVZVNWVDJRGL-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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